molecular formula C19H17ClN2OS B2717972 4-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 896613-91-5

4-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B2717972
CAS No.: 896613-91-5
M. Wt: 356.87
InChI Key: RABZNMZBSSTCRB-UHFFFAOYSA-N
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Description

4-Chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a benzamide derivative featuring a thiazole ring substituted with a 4-methylphenyl group, connected via an ethyl linker to the benzamide moiety.

Properties

IUPAC Name

4-chloro-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS/c1-13-2-4-15(5-3-13)19-22-17(12-24-19)10-11-21-18(23)14-6-8-16(20)9-7-14/h2-9,12H,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABZNMZBSSTCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylphenyl isothiocyanate with α-bromoacetophenone in the presence of a base such as potassium carbonate.

    Coupling Reaction: The resulting thiazole intermediate is then coupled with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and thiazole positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance, studies have synthesized various thiazole-based amides and evaluated their antibacterial and antifungal activities against pathogens like Escherichia coli and Staphylococcus aureus, as well as fungi such as Aspergillus niger and Apergillus oryzae. These studies typically utilize methods like the cup plate method to assess efficacy at concentrations around 1 µg/mL .

Case Study: Antimicrobial Screening

  • Objective : Evaluate the antimicrobial activity of synthesized thiazole derivatives.
  • Methodology : Compounds were screened using standard microbial strains.
  • Results : Several derivatives showed promising antibacterial and antifungal activity, indicating the potential for therapeutic applications in treating infections.

Anticancer Activity

The potential of 4-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide as an anticancer agent has also been explored. The compound's structural features suggest it could interact with biological targets involved in cancer cell proliferation.

Case Study: Anticancer Evaluation

  • Objective : Investigate the anticancer properties against breast cancer cell lines.
  • Methodology : In vitro assays such as the Sulforhodamine B assay were employed to measure cell viability.
  • Results : Certain derivatives exhibited significant cytotoxic effects against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells, suggesting potential as a lead compound for further development .

Enzyme Inhibition

Another critical application of this compound lies in its ability to inhibit enzymes related to neurodegenerative diseases. Compounds containing thiazole rings have shown promise as acetylcholinesterase inhibitors, which are crucial for developing treatments for Alzheimer’s disease.

Case Study: Acetylcholinesterase Inhibition

  • Objective : Assess the inhibitory activity against acetylcholinesterase.
  • Methodology : In vitro assays were conducted to evaluate the binding affinity and inhibitory potency of synthesized compounds.
  • Results : Some derivatives demonstrated strong inhibitory activity, indicating their potential use in treating cognitive decline associated with Alzheimer’s disease .

Summary of Applications

ApplicationMethodologyKey Findings
AntimicrobialCup plate methodPromising activity against E. coli, S. aureus, A. niger, and A. oryzae
AnticancerSulforhodamine B assaySignificant cytotoxicity against MCF7 breast cancer cells
Enzyme InhibitionIn vitro enzyme assaysStrong inhibition of acetylcholinesterase, potential for Alzheimer's treatment

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

2-Chloro-N-{2-[2-(4-Methylphenyl)-1,3-Thiazol-4-yl]ethyl}benzamide
  • Structural Difference : The chloro substituent is at the ortho position (C2) of the benzamide ring instead of the para position.
3-Chloro-4-Methoxy-N-[2-(2-Phenyl-1,3-Thiazol-4-yl)ethyl]benzamide
  • Structural Difference : Features a meta-chloro and para-methoxy substituent on the benzamide ring, with a phenyl group on the thiazole.

Variations in the Heterocyclic Core

4-Chloro-N-[2-(Piperidin-1-yl)ethyl]benzamide Monohydrate
  • Structural Difference : Replaces the thiazole ring with a piperidine group.
  • Crystallographic Data: Space group: P21/n (monoclinic). Hydrogen bonding: O–H⋯N and N–H⋯O interactions stabilize the crystal lattice, forming chains along the [010] direction .
4-Chloro-N-[2-(4-Sulfamoylphenyl)ethyl]-2-(1H-Tetrazol-1-yl)benzamide
  • Structural Difference : Incorporates a tetrazole ring and sulfamoyl group.
  • Impact : The tetrazole’s electron-withdrawing nature and sulfamoyl group may enhance metabolic stability or modulate enzyme inhibition (e.g., CYP51) .

Substituent Variations on the Thiazole Ring

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structural Difference : Lacks a thiazole ring; instead, a 3,4-dimethoxyphenethyl group is attached.
  • Synthesis Data :
    • Yield: 80% (30-minute reaction).
    • Melting Point: 90°C .
  • Pharmacological Implication : Methoxy groups improve solubility, but the absence of a thiazole may reduce interactions with metal-containing enzymes .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Analogues

Compound Name Melting Point (°C) Yield (%) Key Substituents Evidence ID
4-Chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide Not reported Not reported Para-Cl, thiazole with 4-methylphenyl [6]
2-Chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide Not reported Not reported Ortho-Cl, thiazole with 4-methylphenyl [6]
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 90 80 3,4-Dimethoxyphenethyl [2]
4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide Not reported Not reported Piperidine, para-Cl [7, 9]

Table 2: NMR Data for Selected Compounds (from )

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
Rip-B See Table 1 See Table 2
Rip-D See Table 1 See Table 2

Pharmacological and Functional Insights

  • Thiazole-Containing Analogs: Thiazole rings are often associated with antimicrobial and anti-inflammatory activities.
  • CYP51 Inhibition : Analogues like VNI and VNF () inhibit protozoan CYP51, a target in Chagas disease. Structural similarities to this compound suggest possible antiparasitic applications .

Biological Activity

4-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant studies that highlight its efficacy in various applications.

The molecular formula of this compound is C16H16ClN2SC_{16}H_{16}ClN_{2}S with a molecular weight of approximately 300.8 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC16H16ClN2S
Molecular Weight300.8 g/mol
IUPAC NameThis compound
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3Cl

Antimicrobial Properties

Research has indicated that compounds containing thiazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that similar thiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. A related compound demonstrated the ability to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) through activation of caspase pathways . The presence of the chlorophenyl and methylphenyl groups in this compound may enhance its binding affinity to specific cancer biomarkers.

Enzyme Inhibition

Thiazole-based compounds have also been investigated for their ability to inhibit carbonic anhydrases (CAs), which are vital in regulating pH and fluid balance in tissues. Inhibition of CA IX has been linked to anticancer effects, making it a target for drug development . The IC50 values reported for related compounds indicate strong selectivity for CA IX over CA II, suggesting potential therapeutic applications in oncology.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Enzyme Interaction : The thiazole ring can participate in hydrogen bonding and π-π interactions with enzyme active sites.
  • Cellular Uptake : Enhanced cellular uptake facilitates the compound's efficacy within target cells.
  • Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in malignant cells.

Study on Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial activity of several thiazole derivatives, including those structurally similar to this compound. The results indicated significant inhibition against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL depending on the derivative .

Anticancer Research

In a study focused on the anticancer properties of thiazole derivatives, it was found that compounds exhibiting similar structural features to this compound were able to induce apoptosis in human cancer cell lines through caspase activation. The study reported a significant increase in annexin V-FITC positive cells, indicating enhanced apoptotic activity compared to controls .

Q & A

Q. What are the recommended synthetic routes for 4-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide?

The synthesis typically involves a multi-step approach:

Thiazole Ring Formation : React 4-methylphenyl-substituted precursors (e.g., thioureas or α-haloketones) with thioamides under reflux conditions to generate the 1,3-thiazole core .

Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to couple the thiazole intermediate with 4-chlorobenzoyl chloride. Reaction conditions (e.g., anhydrous DMF, 0–5°C) are critical to minimize side products .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are standard for isolating the final compound .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Spectroscopic Methods :
    • NMR : Confirm substitution patterns (e.g., thiazole C-H protons at δ 7.2–8.1 ppm; benzamide aromatic protons at δ 7.4–7.8 ppm) .
    • HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 399.8) .

Q. What solvent systems are suitable for solubility testing?

The compound is lipophilic due to its aromatic and thiazole moieties. Test solubility in:

  • Polar aprotic solvents : DMSO (high solubility for biological assays).
  • Ethanol/water mixtures : Optimize ratios (e.g., 70:30) for in vitro studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. null effects)?

  • Assay Variability : Compare microbial strains, inoculum sizes, and growth media (e.g., Mueller-Hinton vs. LB broth) .
  • Structural Confounders : Verify purity (HPLC) and rule out degradation products.
  • Analog Studies : Test derivatives (e.g., replacing 4-chlorophenyl with trifluoromethyl groups) to isolate pharmacophores .

Q. What methodologies are recommended for studying its mechanism of action against bacterial targets?

  • Enzyme Inhibition Assays : Target enzymes like acyl carrier protein synthase (AcpS) using radiometric assays with [14C]-malonyl-CoA .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with bacterial PPTase active sites .
  • Resistance Profiling : Serial passage experiments to monitor mutation rates in Staphylococcus aureus .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substitution Patterns :
    • Thiazole Ring : Introduce electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity .
    • Benzamide Moiety : Replace 4-chloro with 4-CF3 to improve membrane permeability .
  • Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes and plasma protein binding .

Data Contradiction Analysis

Q. Why do fluorescence intensity values vary across studies for this compound?

  • Experimental Design : Differences in excitation wavelengths (e.g., 290 nm vs. 310 nm) and solvent polarity (e.g., ethanol vs. acetonitrile) alter quantum yields .
  • Quenching Effects : Trace metal ions (e.g., Cu2+) in buffers may suppress fluorescence .

Methodological Tables

Q. Table 1: Comparative Synthetic Routes

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Thiazole FormationThiourea, EtOH, reflux, 6h6592%
Amide CouplingEDC, HOBt, DMF, 0°C, 12h7898%
PurificationSilica gel, hexane/EtOAc7099%

Q. Table 2: Key Spectral Data

TechniqueKey SignalsInterpretationReference
1H NMR (DMSO-d6)δ 8.02 (s, 1H, thiazole-H)Confirms thiazole ring
HRMS (ESI+)m/z 399.8 [M+H]+Matches molecular formula

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